Methyl 2,3-diaminobenzoate
Overview
Description
(111)Indium chloride is a radiopharmaceutical compound extensively used in nuclear medicine for diagnostic and therapeutic purposes. It contains the radioisotope indium-111, which has a half-life of approximately 2.8 days and decays by electron capture, emitting gamma radiation. This property makes (111)Indium chloride valuable for medical imaging and therapy .
Safety and Hazards
Methyl 2,3-diaminobenzoate poses potential hazards, including skin and eye irritation. Researchers handling this compound should follow safety protocols, wear appropriate protective gear, and work in well-ventilated areas. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
Methyl 2,3-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could potentially impact its bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl 2,3-diaminobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as amino acid decarboxylases and transaminases. These interactions are crucial as they can influence the catalytic activity of these enzymes. For instance, this compound can act as a substrate or inhibitor, thereby modulating the enzyme’s function. Additionally, it has been noted to bind with certain proteins, affecting their structural conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of this compound have been associated with significant changes in metabolic pathways and cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, this compound can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues. The compound’s localization within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .
Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .
Chemical Reactions Analysis
Types of Reactions: (111)Indium chloride undergoes various chemical reactions, including:
Oxidation: Indium can be oxidized to form higher oxidation states.
Reduction: Indium can be reduced to lower oxidation states.
Substitution: Indium can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or halogens can oxidize indium.
Reduction: Reducing agents like hydrogen or metals can reduce indium.
Substitution: Ligands such as chloride ions or organic ligands can substitute in reactions with indium.
Major Products Formed:
Oxidation: Higher oxidation state compounds of indium.
Reduction: Lower oxidation state compounds of indium.
Substitution: Various indium complexes with substituted ligands.
Scientific Research Applications
(111)Indium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.
Biology: Employed in labeling biological molecules for tracking and imaging.
Medicine: Utilized in diagnostic imaging for detecting tumors, infections, and inflammation. .
Industry: Applied in the development of radiopharmaceuticals and in quality control processes.
Comparison with Similar Compounds
Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.
Technetium-99m: Widely used in nuclear medicine for various imaging applications.
Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.
Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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